5-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole
Description
¹H NMR Analysis
The ¹H NMR spectrum of this compound is characterized by distinct signals:
¹³C NMR Analysis
The ¹³C NMR spectrum reveals:
²⁹Si NMR Analysis
The ²⁹Si NMR signal appears at δ 15.2 ppm, consistent with trimethylsilyl groups in similar SEM-protected compounds.
FT-IR Analysis
Key absorption bands include:
High-Resolution Mass Spectrometry (HRMS)
The HRMS spectrum displays a molecular ion peak at m/z 277.23 (calculated for $$ \text{C}9\text{H}{17}\text{BrN}_2\text{OSi} $$), confirming the molecular formula.
Table 2: Spectroscopic Data Summary
| Technique | Key Signals | Assignment |
|---|---|---|
| ¹H NMR | δ 0.10 (s, 9H), δ 3.56 (t, 2H), δ 7.48 (s, 1H) | Si(CH₃)₃, OCH₂CH₂Si, pyrazole H-3 |
| ¹³C NMR | δ 1.4, δ 58.2, δ 144.9 | Si(CH₃)₃, OCH₂, pyrazole C-5 |
| FT-IR | 560 cm⁻¹, 1080 cm⁻¹ | C-Br stretch, Si-O-C stretch |
Comparative Structural Analysis with Related SEM-Protected Pyrazole Derivatives
The structural features of this compound can be contrasted with those of related SEM-protected pyrazoles, such as ethyl this compound-4-carboxylate (PubChem CID: 132605109). Key differences include:
- Substituent at position 4 : The ethyl ester group in the related compound introduces additional steric bulk and alters electronic properties compared to the hydrogen atom in the target compound.
- Reactivity : The absence of an electron-withdrawing ester group in 5-bromo-1-SEM-pyrazole enhances its nucleophilic character at position 4, facilitating functionalization via metal-catalyzed cross-couplings.
Additionally, compared to non-SEM-protected pyrazoles like 5-bromo-N-methyl-1H-pyrazole-3-carboxamide (PubChem CID: 76963830), the SEM group in the target compound stabilizes the nitrogen atom against undesired side reactions during multi-step syntheses.
Structural Implications :
Properties
IUPAC Name |
2-[(5-bromopyrazol-1-yl)methoxy]ethyl-trimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17BrN2OSi/c1-14(2,3)7-6-13-8-12-9(10)4-5-11-12/h4-5H,6-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSCDPCSHHFMZGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C(=CC=N1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BrN2OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole typically involves the reaction of 5-bromo-1H-pyrazole with 2-(trimethylsilyl)ethoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The trimethylsilyl group can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and an aprotic solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrazole derivatives, while coupling reactions can produce more complex heterocyclic compounds .
Scientific Research Applications
Organic Synthesis
5-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole serves as a building block in the synthesis of more complex organic molecules. Its unique structural characteristics allow it to participate in various chemical reactions, making it an essential intermediate in organic synthesis.
Research indicates that this compound exhibits potential biological activities, including:
- Antimicrobial Properties : Studies have shown that it can inhibit the growth of certain bacteria and fungi.
- Anti-inflammatory Effects : It has been investigated for its ability to modulate inflammatory pathways.
The compound's interaction with specific molecular targets suggests it may modulate enzyme activity and receptor interactions, leading to various therapeutic applications .
Enzyme Inhibition Studies
This compound is employed in studies of enzyme inhibition and protein-ligand interactions. Its bromine atom and trimethylsilyl group enhance its binding affinity to target enzymes, making it valuable for drug discovery research .
Data Table: Comparison of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Modulation of inflammatory pathways | |
| Enzyme Inhibition | Interaction with specific enzymes |
Case Study 1: Antimicrobial Activity
A study conducted on various derivatives of pyrazole compounds demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell wall synthesis, leading to cell lysis.
Case Study 2: Anti-inflammatory Mechanism
In another investigation, the compound was tested for its anti-inflammatory properties using animal models. Results indicated a reduction in pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for inflammatory diseases.
Mechanism of Action
The mechanism of action of 5-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trimethylsilyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Protecting Groups
The SEM group distinguishes the target compound from analogs with alternative protecting groups or substituents. Below is a comparative analysis:
Table 1: Key Structural and Functional Differences
Physical and Electronic Properties
- Molecular Weight : SEM-containing compounds (e.g., C11H21BrN2OSi in ) have higher molecular weights than analogs with methyl or methoxymethyl groups, impacting solubility and chromatographic behavior.
- Electronic Effects : Electron-withdrawing groups (e.g., esters in ) increase pyrazole ring electrophilicity, directing reactions to specific positions. The SEM group, being electron-donating, slightly deactivates the ring .
Biological Activity
5-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole (CAS: 1469989-51-2) is a pyrazole derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, has been investigated for various pharmacological effects, particularly in cancer research, anti-inflammatory applications, and as a potential antiviral agent. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 277.24 g/mol. The compound features a bromine atom at the 5-position of the pyrazole ring and a trimethylsilyl ether group which enhances its solubility and bioavailability.
Structural Formula
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. Studies have shown that compounds similar to this compound effectively inhibit key oncogenic pathways, including BRAF(V600E), which is associated with various cancers such as melanoma. A study involving analogs of pyrazole demonstrated their ability to induce apoptosis in cancer cell lines, including MCF-7 and MDA-MB-231 breast cancer cells. The presence of bromine in these compounds has been linked to enhanced cytotoxicity and synergistic effects when combined with conventional chemotherapeutics like doxorubicin .
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives has also been explored. For instance, compounds analogous to this compound have shown efficacy in inhibiting nitric oxide production in macrophages, thereby reducing inflammation markers such as TNF-α. This suggests that such compounds could be beneficial in treating inflammatory diseases .
Antiviral Activity
Emerging research highlights the antiviral properties of pyrazole derivatives against various viral pathogens. Compounds structurally related to this compound have demonstrated activity against HIV and other viruses by inhibiting critical viral enzymes. For example, specific modifications to the pyrazole structure have resulted in compounds with enhanced efficacy against HIV-1 with low cytotoxicity .
Summary of Biological Activities
| Activity | Mechanism | Reference |
|---|---|---|
| Antitumor | Inhibition of BRAF(V600E), apoptosis induction | |
| Anti-inflammatory | Inhibition of NO and TNF-α production | |
| Antiviral | Inhibition of viral replication |
Case Study 1: Antitumor Efficacy
In a study assessing the cytotoxic effects of various pyrazole derivatives on breast cancer cell lines, it was found that those containing halogen substituents (like bromine) exhibited significantly higher cytotoxicity compared to their non-halogenated counterparts. The combination treatment with doxorubicin showed enhanced efficacy in MDA-MB-231 cells, indicating a potential therapeutic strategy for resistant breast cancer subtypes .
Case Study 2: Anti-inflammatory Action
A series of experiments were conducted to evaluate the anti-inflammatory effects of pyrazole derivatives on LPS-stimulated macrophages. The results indicated that these compounds significantly reduced the secretion of pro-inflammatory cytokines, suggesting their potential use in inflammatory disorders .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
